molecular formula C25H18O2 B116638 9,9-Bis(4-hydroxyphenyl)fluorene CAS No. 3236-71-3

9,9-Bis(4-hydroxyphenyl)fluorene

Cat. No. B116638
CAS RN: 3236-71-3
M. Wt: 350.4 g/mol
InChI Key: YWFPGFJLYRKYJZ-UHFFFAOYSA-N
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Description

9,9-Bis(4-hydroxyphenyl)fluorene is a member of the class of fluorenes. It is a 9H-fluorene in which both of the hydrogens at position 9 have been replaced by p-hydroxyphenyl groups. It has a role as an anti-estrogen .


Synthesis Analysis

The synthesis of 9,9-bis(4-hydroxyphenyl)fluorene has been achieved through the condensation reaction of 9-fluorenone and phenol. This reaction was catalyzed by bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH). The BFIL catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis(4-hydroxyphenyl)fluorene .


Molecular Structure Analysis

9,9-Bis(4-hydroxyphenyl)fluorene is a compound with a cardo-ring structure. It is an important raw material to produce epoxy resin, polycarbonate, acrylic resin, and other materials with high thermal stability and good optical properties .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene is the condensation of 9-fluorenone and phenol. This reaction is catalyzed by BFILs, which are designed to contain both sulfonic acid and sulfhydryl groups for acid-thiol synergistic catalysis .


Physical And Chemical Properties Analysis

9,9-Bis(4-hydroxyphenyl)fluorene is a white to almost white powder or crystal. It is insoluble in water but soluble in chloroform and methanol. It has a melting point of 224-226 °C .

Scientific Research Applications

Synthesis and Characterisation

  • Synthesis Techniques : BHPF can be synthesized with high purity using cationic ion-exchange resin as the catalyst, showing potential applications as a monomer or modifier for heat-resistant adhesives and high-performance polymers (Liu et al., 2008).

Applications in Polymer Science

  • Functional Materials : BHPF is used in epoxy resin and polycarbonate resin, enhancing their thermal stabilities. It also finds applications in the fields of photosensitive and OLED materials (Wang Ji-ping, 2011).
  • Bismaleimide Monomers : Novel BMI monomers based on BHPF show good solubility and thermal stability, suggesting their use in high-performance resin systems (Zhang et al., 2014).
  • Aromatic Polyamides and Polyimides : BHPF derivatives are used in creating aromatic polyamides and polyimides, which are notable for their high thermal stability and good solubility in organic solvents, making them suitable for high-performance films and coatings (Hsiao et al., 1999).

Advanced Material Applications

  • Fluorene-based Poly(ether imide)s : BHPF is utilized in creating fluorene-based poly(ether imide)s with high glass transition temperatures and thermal stability, indicating their use in high-performance materials (Hsiao & Li, 1999).
  • Proton Exchange Membranes : BHPF-based sulfonated poly(ether sulfone)s have been developed for fuel cell applications, offering high proton conductivity and thermal stability (Wang et al., 2012).

Photoluminescent Properties

  • Photoluminescent Applications : Novel fluorene derivatives of BHPF exhibit significant photoluminescent properties, making them useful as fluorescent probes in various applications (Feng et al., 2005).

Gas Transport Properties

  • Gas Transport Membranes : BHPF derivatives have been explored for creating membranes with enhanced gas permeability, suggesting potential use in gas separation technologies (Lu et al., 2017).

Electronics and Optics

  • Optical Resin Material : Bisphenol fluorene acrylate derived from BHPF plays a crucial role in the synthesis of optical resin materials, important for various electronics and optics applications (Chen Xin, 2012).

Fuel Cell Applications

  • Sulfonated Block Copolymers : Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups synthesized from BHPF demonstrate promising properties for fuel-cell applications (Bae et al., 2009).

Safety And Hazards

9,9-Bis(4-hydroxyphenyl)fluorene can cause skin and eye irritation. It is very toxic to aquatic life with long-lasting effects. It is recommended to avoid release to the environment and to handle it with gloves and protective clothing .

Future Directions

9,9-Bis(4-hydroxyphenyl)fluorene is extensively used in the study of polymer electrolyte membranes with the potential for fuel cell application . Its future directions could involve further exploration of its applications in the field of sustainable energy.

properties

IUPAC Name

4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16,26-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFPGFJLYRKYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5037731
Record name 4,4'-(9H-Fluorene-9,9-diyl)diphenol
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Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Bis(4-hydroxyphenyl)fluorene

CAS RN

3236-71-3
Record name 9,9′-Bis(4-hydroxyphenyl)fluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3236-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-(9H-fluoren-9-ylidene)bis-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-(9H-fluoren-9-ylidene)bis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-(9H-Fluorene-9,9-diyl)diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5037731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,9-bis(4-hydroxyphenyl)fluorene
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.850
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Record name 9,9-Bis(4-hydroxyphenyl)fluorene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
715
Citations
W Liu, J Wang, QH Qiu, L Ji, CY Wang… - Pigment & Resin …, 2008 - emerald.com
Purpose – The purpose of this paper is to synthesise high‐purity 9,9‐bis(4‐hydroxyphenyl)‐fluorene (BHPF). Design/methodology/approach – 9,9‐bis(4‐hydroxyphenyl)‐fluorene was …
Number of citations: 33 www.emerald.com
MS Ağırtaş, A Altındal, B Salih, S Saydam… - Dalton …, 2011 - pubs.rsc.org
The new mono-nuclear 4–5 and ball-type homo-dinuclear 6phthalocyanines have been synthesized from the corresponding phthalodinitrile derivative 3. The synthesized compounds …
Number of citations: 55 pubs.rsc.org
J Wei, L Yu, L Yan, W Bai, X Lu, Z Gao - RSC advances, 2021 - pubs.rsc.org
Through structural design, a series of bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) were synthesized and characterized by NMR and …
Number of citations: 1 pubs.rsc.org
Z Wang, Y Liu, B Wang, X Long… - Journal of Applied …, 2023 - Wiley Online Library
A series of polyarylates composed of different bisphenol monomers were synthesized by interfacial polymerization using 9,9‐bis(4‐hydroxyphenyl)fluorene (BHPF), 2,2‐bis(4‐…
Number of citations: 0 onlinelibrary.wiley.com
ZY Wang, AS Hay - Journal of Polymer Science Part A …, 1991 - Wiley Online Library
The synthesis of a novel bisphenol, 9,9‐bis(3,5‐diphenyl‐4‐hydroxyphenyl)fluorene, in high yield by the transalkylation of 9,9‐bis(4‐hydroxyphenyl)fluorene is described. Three poly(…
Number of citations: 19 onlinelibrary.wiley.com
AK Salunke, A Ghosh… - Journal of applied polymer …, 2007 - Wiley Online Library
Two new bisfluoro monomers 9,10‐bis‐(4‐fluoro‐3‐trifluoromethylphenyl) anthracene and 2,7‐bis‐(4‐fluoro‐3‐trifluoromethylphenyl) fluorene have been synthesized by the cross‐…
Number of citations: 10 onlinelibrary.wiley.com
HC Chang, CH Lin, YW Tian, YR Feng… - Journal of Polymer …, 2012 - Wiley Online Library
A benzoxazine (P‐bapf) based on 9,9‐bis(4‐aminophenyl)fluorene (BAPF), phenol, and formaldehyde was successfully prepared using two‐pot and one‐pot procedures. In the two‐pot …
Number of citations: 27 onlinelibrary.wiley.com
B Liu, E Yongsheng - Journal of Physics: Conference Series, 2023 - iopscience.iop.org
9, 9-Bis (4-hydroxyphenyl) fluorene is synthesized with heteropoly acid instead of inorganic acid as the catalyst, which has great significance for environmental protection. In this …
Number of citations: 3 iopscience.iop.org
M Strukelj, M Paventi, AS Hay - Macromolecules, 1993 - ACS Publications
Revised Manuscript Received January 5, 1993 Introduction. The incorporation of acetylenic moieties into polymers has been studied extensively. Polyimides containing acetylene …
Number of citations: 15 pubs.acs.org
HJ Jung, SJ Hong, KB Seo, JJ Shim, CS Ra - Clean Technology, 2011 - koreascience.kr
Atom-efficient preparation of 9, 9'-bis [4-(2'-hydroxy-3'-acryloyloxypropoxy) phenyl] fluorene (3), the extensively used building block for fluorene-containing acrylic epoxy polymers has …
Number of citations: 0 koreascience.kr

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